molecular formula C15H24BrN3O2 B8004029 H-Phe-leu-nh2 hbr

H-Phe-leu-nh2 hbr

Cat. No.: B8004029
M. Wt: 358.27 g/mol
InChI Key: SBFSMRHQAGKROZ-QNTKWALQSA-N
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Description

H-Phe-leu-nh2 hbr, also known as phenylalanyl-leucinamide hydrobromide, is a chemical compound with the molecular formula C15H24BrN3O2. It is a dipeptide derivative composed of phenylalanine and leucine, with an amide group at the C-terminus and a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Phe-leu-nh2 hbr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: H-Phe-leu-nh2 hbr can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Phenylalanine derivatives.

    Reduction: Amines.

    Substitution: Azides or thiol derivatives.

Scientific Research Applications

H-Phe-leu-nh2 hbr has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Phe-leu-nh2 hbr involves its ability to self-assemble into nanostructures. The phenylalanine and leucine residues interact through hydrophobic interactions and hydrogen bonding, leading to the formation of stable peptide assemblies. These assemblies can interact with biological membranes and proteins, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

H-Phe-leu-nh2 hbr can be compared with other similar dipeptide derivatives:

Uniqueness: this compound is unique due to its specific combination of phenylalanine and leucine, which provides a balance of hydrophobic and hydrogen bonding interactions, making it suitable for various applications in nanomedicine and material science.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFSMRHQAGKROZ-QNTKWALQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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